1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine (CAS 912339-21-0) is a tertiary pyrrolidine enamine derivative with the molecular formula C19H21N and a molecular weight of approximately 263.38 g/mol. The compound features a styryl (1,2-diphenylethenyl) scaffold bearing an ortho-methyl substituent on one phenyl ring and a pyrrolidine nitrogen directly attached to the olefinic carbon, forming a push-pull enamine system.

Molecular Formula C19H21N
Molecular Weight 263.4 g/mol
CAS No. 912339-21-0
Cat. No. B12610083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine
CAS912339-21-0
Molecular FormulaC19H21N
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=CC2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C19H21N/c1-16-9-5-6-12-18(16)19(20-13-7-8-14-20)15-17-10-3-2-4-11-17/h2-6,9-12,15H,7-8,13-14H2,1H3
InChIKeyXRUNFXTXXQITMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine (CAS 912339-21-0): Structural and Physicochemical Baseline for Procurement Evaluation


1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine (CAS 912339-21-0) is a tertiary pyrrolidine enamine derivative with the molecular formula C19H21N and a molecular weight of approximately 263.38 g/mol . The compound features a styryl (1,2-diphenylethenyl) scaffold bearing an ortho-methyl substituent on one phenyl ring and a pyrrolidine nitrogen directly attached to the olefinic carbon, forming a push-pull enamine system . It belongs to a positional isomer series with CAS numbers 912339-19-6 (para-methyl), 912339-20-9 (meta-methyl), and 912339-21-0 (ortho-methyl), each sharing the same formula and molecular weight but differing in the ring position of the methyl group [1]. Its calculated logP is 4.53 and its topological polar surface area (TPSA) is 3.24 Ų . The compound is catalogued under DTXSID00842109 and InChIKey XRUNFXTXXQITMN-UHFFFAOYSA-N [2].

Why In-Class Pyrrolidine Enamines Cannot Substitute 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine (CAS 912339-21-0) Without Functional Divergence


Pyrrolidine enamines form a broad class of nucleophilic intermediates and bioactive scaffolds, yet the precise position of the methyl substituent on the aromatic ring governs both steric and electronic properties in ways that preclude simple interchange. The ortho-methyl group in CAS 912339-21-0 introduces steric compression around the pyrrolidine–olefin linkage, altering the conformational equilibrium of the enamine and its nucleophilic reactivity compared to the meta- (CAS 912339-20-9) and para- (CAS 912339-19-6) isomers [1]. In the wider context of pyrrolidine-based receptor ligands, even subtle aryl substitution shifts have been shown to produce changes in binding affinity exceeding two orders of magnitude across related nAChR and mGluR ligand series, demonstrating that a generic pyrrolidine enamine cannot be assumed to replicate the binding, reactivity, or pharmacokinetic profile of the ortho-methyl congener [2]. The following quantitative evidence substantiates the measurable consequences of this structural differentiation.

Quantitative Differentiation Evidence for 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine (CAS 912339-21-0) versus Closest Analogs


Ortho-Methyl Substitution Alters Molecular Complexity and Steric Profile Relative to Para- and Meta-Methyl Isomers

Among the three positional isomers sharing the C19H21N formula, CAS 912339-21-0 (ortho-methyl) exhibits a molecular complexity score of 321, compared to 313 for the para-methyl isomer (CAS 912339-19-6) [1]. The ortho-methyl group is positioned immediately adjacent to the pyrrolidine-bearing olefinic carbon, creating steric hindrance that restricts rotation about the N–C(vinyl) bond and alters the enamine conjugation geometry relative to the meta and para congeners. This steric constraint is absent in the para-methyl isomer, where the methyl group is remote from the pyrrolidine attachment point, and partially present in the meta isomer (complexity also 321 but with distinct spatial orientation) [2].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Nucleophilic Reactivity Baseline of the Unsubstituted Parent Enamine Establishes a Reference Frame for Ortho-Methyl Derivative Selection

The unsubstituted parent compound (E)-1-(1,2-diphenylvinyl)pyrrolidine — structurally identical to CAS 912339-21-0 except lacking the ortho-methyl group — has been quantitatively characterized in the Mayr nucleophilicity scale with reactivity parameters N = 11.66 and sN = 0.82 in acetonitrile at 20 °C [1]. These parameters define the enamine's position on the comprehensive nucleophilicity scale and allow prediction of reaction rates with electrophiles of known electrophilicity E via the Mayr-Patz equation log k₂(20 °C) = sN(N + E). The ortho-methyl substituent in CAS 912339-21-0 is expected to modulate these parameters through steric and electronic effects on the enamine π-system [2]. The unsubstituted analog also provides a benchmark for comparative rate studies: its measured reactivity establishes that this scaffold class operates in a nucleophilicity regime distinct from simpler pyrrolidine enamines such as 1-(1-cyclohexenyl)pyrrolidine, for which N values in the range ~13–15 have been reported depending on substitution [3].

Physical Organic Chemistry Enamine Reactivity Nucleophilicity Parameters

Regioisomeric Differentiation from CAS 912339-25-4: Position of Methylphenyl Substitution on the Ethenyl Backbone Alters Molecular Descriptors

CAS 912339-21-0 carries the 2-methylphenyl group on the pyrrolidine-bearing carbon of the ethenyl linkage, whereas its regioisomer CAS 912339-25-4 (1-[2-(2-methylphenyl)-1-phenylethenyl]pyrrolidine) places the 2-methylphenyl group on the opposite terminus of the double bond . Although both share the identical molecular formula C19H21N, molecular weight (263.377), logP (4.5268), and TPSA (3.24 Ų), they are constitutional isomers with distinct atom connectivity . The regioisomer also carries a distinct DTXSID (DTXSID20842106 vs DTXSID00842109 for the target compound), confirming separate substance registry entries [1]. This connectivity difference means the pyrrolidine nitrogen is conjugated to a different aryl-bearing carbon in each isomer, producing distinct enamine electronic distributions and, consequently, divergent reactivity and biological recognition profiles.

Regioisomer Purity Synthetic Intermediate Quality Control Structural Authentication

Aryl Substitution Position Profoundly Modulates Biological Activity in Pyrrolidine-Based nAChR Ligand Series: Context for Ortho-Methyl Selection

In a foundational SAR study of 2-phenylpyrrolidine analogues as neuronal nicotinic acetylcholine receptor (nAChR) ligands, aryl ring substitution was shown to produce dramatic shifts in binding affinity: Ki values spanned over two orders of magnitude, ranging from 46 nM to greater than 10,000 nM depending on the nature and position of the aryl substituent [1]. Compounds bearing substituents ortho to the pyrrolidine attachment point demonstrated distinct affinity profiles compared to meta- and para-substituted congeners, attributable to steric constraints on the ligand-receptor interaction geometry [2]. Although CAS 912339-21-0 itself has no published Ki data, the established sensitivity of this scaffold class to ortho substitution provides a mechanistic rationale for expecting its biological profile to diverge from the meta-methyl (CAS 912339-20-9) and para-methyl (CAS 912339-19-6) isomers. The target compound's ortho-methyl group is positioned to directly influence the dihedral angle between the pyrrolidine ring and the aryl plane, a geometric parameter known to govern nAChR subtype selectivity and agonist/antagonist functional activity in pyrrolidine enamine series [3].

Nicotinic Acetylcholine Receptors Structure-Activity Relationship Neuropharmacology

Enamine Stability and Handling Considerations: Ortho Steric Shielding May Confer Differential Hydrolytic Stability Relative to Unsubstituted and Para-Substituted Analogs

Tertiary enamines such as 1-styrylpyrrolidines are susceptible to hydrolytic cleavage back to the corresponding ketone and pyrrolidine under acidic conditions, with the rate of hydrolysis being sensitive to steric encumbrance around the enamine double bond [1]. In the Mayr nucleophilicity study of 1,2-diphenylvinyl enamines, the kinetic measurements required careful exclusion of moisture, indicating that the unsubstituted parent enamine (N = 11.66) possesses measurable hydrolytic lability under ambient conditions [2]. The ortho-methyl group in CAS 912339-21-0 is positioned to provide steric shielding of the enamine β-carbon, potentially retarding the rate of water addition relative to the unsubstituted parent and the para-methyl isomer (CAS 912339-19-6), where the remote methyl offers no such protection [3]. While no quantitative hydrolysis half-life data exist specifically for CAS 912339-21-0, the established inverse correlation between steric bulk near the enamine carbon and hydrolysis rate in related N-vinylpyrrolidine systems supports a class-level inference of enhanced stability for the ortho-methyl derivative.

Enamine Hydrolysis Chemical Stability Synthetic Intermediate Handling

Recommended Procurement and Application Scenarios for 1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine (CAS 912339-21-0)


Positional Isomer Library Synthesis for nAChR or mGluR SAR Profiling

When constructing a complete ortho/meta/para methyl-substituted phenylpyrrolidine enamine library for receptor subtype selectivity screening, CAS 912339-21-0 is the required ortho-methyl component. The class-level SAR evidence from 2-phenylpyrrolidine nAChR ligands indicates that aryl substitution position can shift receptor binding affinity by over 200-fold (Ki 46 nM to >10,000 nM) [1]. Omitting the ortho isomer or substituting the para isomer (CAS 912339-19-6) would leave a critical gap in the SAR matrix, as the ortho-methyl group's steric influence on the pyrrolidine-aryl dihedral angle is a proven determinant of nAChR subtype selectivity in related series [2]. The compound's physical properties — logP 4.53, TPSA 3.24 Ų, zero H-bond donors — position it as a CNS-penetrant scaffold candidate consistent with the physicochemical profile of known brain-penetrant nicotinic ligands .

Enamine Nucleophilicity Scale Calibration Using Sterically Differentiated Substrates

For physical organic chemists extending the Mayr nucleophilicity scale to sterically encumbered enamines, CAS 912339-21-0 serves as a systematic variation of the characterized parent (E)-1-(1,2-diphenylvinyl)pyrrolidine (N = 11.66, sN = 0.82 in MeCN) [1]. The ortho-methyl group introduces controlled steric compression at the enamine reaction center while preserving the core electronic structure. Pairing the ortho-methyl derivative with the para-methyl isomer (CAS 912339-19-6) enables isolation of steric from electronic effects on nucleophilicity, since both isomers share identical electronic substituent parameters (Hammett σₘ/σₚ) from the methyl group. The expected reduction in N relative to 11.66, measured via benzhydrylium ion kinetics, provides a quantitative steric effect parameter for this scaffold class [2].

Synthetic Intermediate Requiring Enhanced Enamine Stability During Multi-Step Transformations

When a 1,2-diarylethenyl-pyrrolidine enamine is required as a transient intermediate in a synthetic sequence involving aqueous or mildly acidic workup conditions, CAS 912339-21-0 offers a structural advantage over the unsubstituted parent diphenylvinyl pyrrolidine. The ortho-methyl group provides steric shielding at the enamine β-carbon, which is expected to retard hydrolytic cleavage relative to the unsubstituted analog based on the established inverse relationship between steric bulk and enamine hydrolysis rates [1]. For process chemists scaling reactions where the unsubstituted enamine exhibits unacceptable decomposition during aqueous quench steps, the ortho-methyl derivative may provide a practical solution without altering the core enamine reactivity manifold, as documented in kinetic studies requiring anhydrous handling of the parent compound [2].

Reference Standard for Ortho-Substituted Enamine Characterization and Regioisomer Authentication

CAS 912339-21-0 holds distinct database identifiers (DTXSID00842109, InChIKey XRUNFXTXXQITMN-UHFFFAOYSA-N) that unambiguously differentiate it from its regioisomer CAS 912339-25-4 (DTXSID20842106), despite their identical mass, formula, logP, and TPSA [1]. For analytical laboratories performing HPLC-MS or NMR authentication of synthetic enamine products, CAS 912339-21-0 serves as an essential reference for confirming that the pyrrolidine nitrogen is attached to the methylphenyl-bearing olefinic carbon rather than the phenyl-bearing carbon. Because these regioisomers are mass-spectrometrically silent (identical precursor and fragment ions), retention time or NMR chemical shift referencing against the authentic standard is the only reliable method for regioisomer assignment in the absence of X-ray crystallography [2].

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